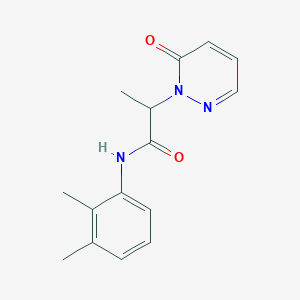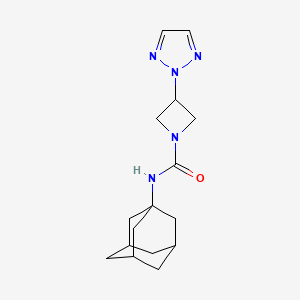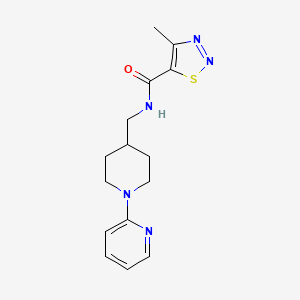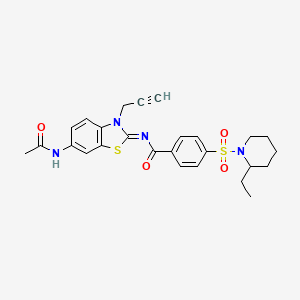![molecular formula C16H15F3N4O2 B2407720 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one CAS No. 2380144-87-4](/img/structure/B2407720.png)
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTP is a piperazine derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is not fully understood, but it is believed to act through multiple pathways. This compound has been reported to inhibit the activity of certain enzymes, including phosphodiesterase and histone deacetylase, which play important roles in various cellular processes. This compound has also been shown to interact with various receptors, including dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can protect against neurodegeneration and improve cognitive function in animal models of Parkinson's disease.
实验室实验的优点和局限性
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one. One area of interest is the development of this compound derivatives with improved pharmacological properties, including increased solubility and bioavailability. Another area of research is the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
合成方法
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one can be synthesized through a multi-step process, starting with the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride to form 2-chloro-4-methoxypyridine. This intermediate is then reacted with 4-(trifluoromethyl)pyridine-2-amine and piperazine to form this compound. The synthesis of this compound has been optimized over the years, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
科学研究应用
1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has been studied extensively in scientific research, and its potential applications are diverse. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated as a potential drug candidate for various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-tumor properties, and it has also been reported to have neuroprotective effects.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-25-14-9-12(3-5-21-14)23-7-6-22(10-15(23)24)13-8-11(2-4-20-13)16(17,18)19/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOZHUPTJVXSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2407637.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)



![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide](/img/structure/B2407654.png)
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)

![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)